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Compound of Interest

Compound Name: Viltolarsen

Cat. No.: B10822431

This guide provides a comparative analysis of Viltolarsen (Viltepso), an antisense
oligonucleotide therapy for Duchenne muscular dystrophy (DMD), against other approved
exon-skipping treatments. The focus is on the respective impacts on muscle strength and
function, supported by quantitative data from key clinical trials.

Introduction to Duchenne Muscular Dystrophy and
Exon Skipping

Duchenne muscular dystrophy is a severe, X-linked recessive genetic disorder characterized
by progressive muscle degeneration and weakness.[1][2] It is caused by mutations in the DMD
gene, which prevent the production of functional dystrophin protein.[3][4] Dystrophin is critical
for maintaining the structural integrity of muscle fibers.[1]

Exon-skipping therapies are a class of treatments that use antisense oligonucleotides to bind to
a specific exon in the dystrophin pre-messenger RNA (pre-mRNA).[1][5] This action causes the
cellular machinery to "skip" over the targeted exon during mRNA processing.[5][6] For patients
with specific out-of-frame mutations, this can restore the reading frame, allowing for the
production of a truncated, but partially functional, dystrophin protein.[4][5][6] Viltolarsen is a
phosphorodiamidate morpholino oligomer (PMO) designed to skip exon 53 of the DMD gene,
which is applicable to approximately 8-10% of the DMD patient population.[3][7]

Mechanism of Action: Exon 53 Skipping
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Viltolarsen binds to a specific sequence on exon 53 of the dystrophin pre-mRNA, masking it
from the splicing machinery.[3][4][6] This prevents its inclusion in the mature mRNA transcript.
For a patient with a deletion, such as exons 45-52, which causes an out-of-frame transcript,
skipping the adjacent exon 53 can restore the reading frame. This allows the translation
process to continue, resulting in a shortened but functional dystrophin protein, akin to that seen
in the less severe Becker muscular dystrophy.[4]

Out-of-Frame Pre-mRNA (e.g., Exon 45-52 deletion)

Exon 44 > Exon 53 Exon 54

Viltolarsen Intervention Binds to Exon 53 Splicing Process Resulting Protein

Exon 53 Skipped Translation
Viltolarsen (ASO) Exon 44 P Exon 54 |f-======= L Truncated, Functional Dystrophin

Click to download full resolution via product page

Caption: Mechanism of Viltolarsen-mediated exon 53 skipping.

Comparative Efficacy: Dystrophin Production

The primary surrogate endpoint for accelerated approval of exon-skipping drugs is the
restoration of dystrophin protein in skeletal muscle. Viltolarsen has demonstrated a notable
increase in dystrophin levels compared to other approved therapies. Direct cross-trial
comparisons should be made with caution due to differences in trial populations,
methodologies, and assays.
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Mean
Dystrophin _ _ Key Clinical

Drug Target Exon Study Timepoint .
Level (% of Trial(s)
Normal)

Viltolarsen

, 53 5.7% - 5.9%[8][9] 20-24 Weeks NCT02740972[8]
(Viltepso)
. ~1.0% (from
Golodirsen ) 4053-101
53 0.095% baseline) 48 Weeks

(Vyondys 53) (ESSENCE)[11]
[10]

Casimersen 1.74% (from 4045-301

45 ) 48 Weeks
(Amondys 45) 0.93% baseline) (ESSENCE)
. ~0.93% (of

Eteplirsen
normal by 180 Weeks Study 202[12]

(Exondys 51)

Western blot)

Note: Dystrophin measurement techniques (e.g., Western blot, immunohistochemistry) and
analysis can vary between studies, impacting direct comparability.[13]

Comparative Efficacy: Muscle Strength and
Function

Clinical benefit is assessed through various functional endpoints. Viltolarsen has shown
significant improvements in timed function tests compared to a matched natural history control

group.

Table 2: Viltolarsen Clinical Outcomes vs. Natural History Control Data from a Phase 2 study
(NCT02740972) comparing Viltolarsen-treated participants (n=16) with age- and treatment-
matched natural history controls (n=65).[8][14]
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Functional Test

Viltolarsen Group
(Change from
Baseline)

Natural History
Control (Change
from Baseline)

Timepoint

Time to Stand
(TTSTAND)

-0.19 seconds

(Improvement)

+0.66 seconds

(Decline)

Week 25[8][14]

Time to Run/Walk
10m (TTRW)

+0.23 m/s

(Improvement)

-0.04 m/s (Decline)

Week 25[8][14]

6-Minute Walk Test

+28.9 meters

-65.3 meters (Decline)  Week 25[8][14]

(6MWT) (Improvement)

Forced Vital Capacity
(% predicted)

+5.15% -0.93% Week 49[15][16]

Long-term extension studies have shown that Viltolarsen-treated participants demonstrate
stabilization in motor function, whereas the historical control group showed a continued decline
over two years.[17][18]

Table 3: Clinical Outcomes for Comparator Exon-Skipping Drugs

_ Outcome vs. _ )
Drug Functional Test Timepoint

Control/Baseline

-99.0 m decline from

baseline vs. -181.4 m
Golodirsen 6MWT 3 Years

for external controls.
[11]

Showed a significant

Eteplirsen 6MWT difference compared 48 Weeks

to placebo.[12]

Experimental Protocols and Workflows

The clinical development of exon-skipping therapies follows a structured pathway to assess
safety, dystrophin production, and clinical efficacy.
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Methodology: Viltolarsen Phase 2 Study (NCT02740972)[8][9]

o Objective: To assess the safety, tolerability, and dystrophin production of Viltolarsen in boys
with DMD amenable to exon 53 skipping.

o Design: A two-part study. Part 1 was a 4-week, double-blind, placebo-controlled dose-finding
study. Part 2 was a 20-week open-label period where all 16 participants received
Viltolarsen.[8]

e Population: 16 ambulatory boys aged 4 to 9 years.[9]

o Dosage: Participants were randomized to 40 mg/kg/week or 80 mg/kg/week of Viltolarsen
administered via intravenous infusion.[8]

e Primary Endpoints: Safety and tolerability.[9]

e Secondary Endpoints: Change in dystrophin protein levels from baseline assessed by
Western blot from muscle biopsies.[9] Clinical efficacy was assessed using timed function
tests (TTSTAND, TTRW, 6MWT) and compared to an external, matched natural history
control group (CINRG DNHS).[8][14]

Methodology: ESSENCE Study (NCT02500381) for Golodirsen and Casimersen[19]

Objective: To evaluate the efficacy and safety of Golodirsen (SRP-4053) and Casimersen
(SRP-4045) compared to placebo.

e Design: A global, double-blind, placebo-controlled, Phase 3 study. Participants are
randomized 2:1 to receive active treatment or placebo.[19]

e Population: Ambulatory DMD patients with mutations amenable to exon 53 skipping (for
Golodirsen) or exon 45 skipping (for Casimersen).[19]

e Dosage: 30 mg/kg weekly intravenous infusions.[19]

e Primary Endpoint: Change from baseline in the 6-Minute Walk Test (6MWT).[19][20]

e Secondary Endpoints: Include dystrophin protein levels assessed from muscle biopsies at
baseline and at week 48 or 96.[19]
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Caption: A generalized workflow for exon-skipping drug clinical trials.

Conclusion

The available data indicate that Viltolarsen is an effective exon-skipping therapy that leads to
a statistically significant and robust increase in dystrophin production for DMD patients with
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mutations amenable to exon 53 skipping.[8] Clinical studies have demonstrated that this
increase in dystrophin is accompanied by a stabilization or improvement in motor and
pulmonary function compared to the expected decline observed in natural history cohorts.[10]
[14][17]

When compared to other approved exon-skipping therapies, Viltolarsen appears to induce
higher levels of dystrophin protein than reported for Golodirsen, Casimersen, and Eteplirsen.
[10][21] However, definitive conclusions on comparative clinical superiority require head-to-
head trials. The ongoing confirmatory trials for all approved exon-skipping drugs will be critical
in establishing their long-term clinical benefits and further defining their roles in the
management of Duchenne muscular dystrophy.[22]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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